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2,6-Xylyl methacrylate - 55879-73-7

2,6-Xylyl methacrylate

Catalog Number: EVT-3190827
CAS Number: 55879-73-7
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The primary source of 2,6-xylyl methacrylate is the esterification process involving methacrylic acid and 2,6-dimethylphenol. This compound falls under the category of methacrylate esters, which are widely used in the synthesis of various polymers. The classification of this compound can be summarized as follows:

  • Chemical Class: Methacrylate Ester
  • Molecular Formula: C12H14O2\text{C}_{12}\text{H}_{14}\text{O}_{2}
  • CAS Number: 55879-73-7
Synthesis Analysis

The synthesis of 2,6-xylyl methacrylate typically involves the esterification reaction between methacrylic acid and 2,6-dimethylphenol. This reaction can be facilitated by using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The general procedure includes:

  1. Reagents:
    • Methacrylic acid
    • 2,6-Dimethylphenol
    • Catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
  2. Reaction Conditions:
    • The reaction is conducted under reflux conditions.
    • Water generated during the reaction is continuously removed to drive the equilibrium towards product formation.
  3. Industrial Production:
    • In industrial settings, continuous processes are often employed where both reactants are fed into a reactor along with a catalyst.
    • The reaction mixture is subjected to distillation to separate the desired ester from unreacted materials and by-products.
Molecular Structure Analysis

The molecular structure of 2,6-xylyl methacrylate features a methacrylate functional group attached to a substituted aromatic ring (the xylyl group). Key aspects of its structure include:

  • Functional Groups:
    • Methacrylate group (C(=O)O-C(=O)O-)
    • Aromatic ring (derived from 2,6-dimethylphenol)
  • Structural Characteristics:
    • The presence of two methyl groups on the aromatic ring influences the physical properties of the resulting polymers.
  • Geometric Configuration:
    • The vinyl group in the methacrylate moiety is highly reactive and contributes to its polymerization capability.

The compound's structural representation can be illustrated as follows:

C12H14O2Structure \text{C}_{12}\text{H}_{14}\text{O}_{2}\rightarrow \text{Structure }

Molecular Structure (Illustration for reference)

Chemical Reactions Analysis

2,6-Xylyl methacrylate is involved in several significant chemical reactions:

  1. Polymerization:
    • It can undergo free radical polymerization to form poly(2,6-xylyl methacrylate), which exhibits excellent mechanical properties suitable for coatings and adhesives.
    • Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide under heat or UV light.
  2. Hydrolysis:
    • In the presence of water and an acid or base catalyst, it can hydrolyze back into methacrylic acid and 2,6-dimethylphenol.
  3. Transesterification:
    • This compound can react with other alcohols to form various methacrylate esters.

Reaction Conditions

  • Polymerization Initiators: AIBN or benzoyl peroxide
  • Hydrolysis Conditions: Acidic or basic environments
  • Transesterification Catalysts: Titanium alkoxides or tin compounds.
Mechanism of Action

The mechanism of action for 2,6-xylyl methacrylate primarily involves its propensity to undergo polymerization through free radical mechanisms:

  1. Initiation:
    • Free radicals generated from initiators such as azobisisobutyronitrile initiate the polymerization process.
  2. Propagation:
    • The vinyl group reacts with itself or other monomers to form long polymer chains.
  3. Termination:
    • Polymer chains may terminate through various mechanisms including combination or disproportionation.

The resulting polymers exhibit high strength, flexibility, and resistance to environmental degradation due to their cross-linked structure formed during polymerization.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-xylyl methacrylate are critical for its applications:

  • Physical State: Liquid at room temperature
  • Density: Approximately 1.03 g cm31.03\text{ g cm}^3
  • Boiling Point: Around 220C220^{\circ}C
  • Solubility: Soluble in organic solvents like ethanol and acetone but insoluble in water.

These properties make it suitable for applications in coatings and adhesives where specific mechanical characteristics are desired.

Applications

The applications of 2,6-xylyl methacrylate span various fields:

  1. Polymer Chemistry:
    • Used extensively for synthesizing polymers tailored for coatings, adhesives, and sealants.
  2. Material Science:
    • Employed in developing advanced materials that require enhanced mechanical and thermal properties.
  3. Biomedical Applications:
    • Investigated for use in drug delivery systems due to its biocompatibility.
  4. Industrial Applications:
    • Utilized in producing specialty plastics and resins that meet specific performance criteria.
Synthetic Methodologies and Reaction Kinetics

Novel One-Pot Synthesis Approaches from N-(2,6-Xylyl) Precursors

Recent innovations streamline 2,6-xylyl methacrylate synthesis via one-pot strategies, bypassing traditional multi-step sequences. A significant advance involves N-(2,6-xylyl)amide intermediates derived from 2,6-dimethylaniline. These precursors undergo tandem in-situ deprotonation and nucleophilic addition to methacrylic anhydride, catalyzed by 4-dimethylaminopyridine (DMAP) in dichloromethane at 40°C [4]. This method achieves >89% yield of 2,6-xylyl methacrylate within 14 hours, minimizing intermediate isolation steps. Kinetic profiling reveals a second-order dependence on amide precursor concentration (k = 1.8 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 25°C), with rate-limiting nucleophilic attack at the carbonyl carbon. An alternative route employs oxirane intermediates from 2,6-dimethylphenol and epichlorohydrin, followed by ring-opening with methacrylic acid under pyridine catalysis at 85°C [3]. This method achieves 65% yield but requires stringent temperature control to suppress epoxide polymerization.

Table 1: One-Pot Synthesis Performance Comparison

PrecursorCatalystSolventTemp (°C)Time (h)Yield (%)
N-(2,6-Xylyl)amideDMAPDichloromethane4014>89
Aryloxy-2,3-epoxypropanePyridineToluene852465

Catalytic Systems for Methacrylation of 2,6-Dimethylphenol Derivatives

Catalyst design critically governs esterification efficiency and selectivity. Immobilized TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) systems demonstrate exceptional efficacy when paired with Cu(I) co-catalysts. Glycidyl methacrylate microspheres functionalized with TEMPO (TEMPO/CPGMA) activate molecular oxygen for the oxidation of 2,6-dimethylphenol to the corresponding aldehyde, followed by esterification [1]. At 85°C in N,N′-dimethylformamide, a TEMPO:CuCl molar ratio of 1:1.2 delivers 90% benzaldehyde yield with 100% selectivity—kinetics transferable to 2,6-dimethylphenol derivatives. Lewis acids like boron trifluoride diethyl etherate (BF₃·Et₂O) enable direct esterification of 2,6-dimethylphenol with methacrylic anhydride, achieving >85% conversion in acetonitrile at 25°C within 2 hours [4]. However, homogenous catalysts necessitate post-reaction separation, whereas TEMPO/CPGMA exhibits excellent recyclability (>10 cycles with <5% activity loss).

Continuous Flow Reactor Optimization for Industrial-Scale Production

Transitioning from batch to continuous flow reactors (CFRs) enhances scalability and thermal management. Corning Advanced-Flow™ Reactors (AFR) enable seamless scale-up from lab to industrial production (>10,000-fold throughput increase) [2]. Key optimizations include:

  • Residence time control: 120–180 seconds at 70–80°C maximizes conversion while minimizing oligomerization.
  • Flow regime tuning: Taylor flow patterns in AFR's heart-shaped channels enhance mixing by 3.7× versus batch reactors.
  • Temperature zoning: Precise thermal gradients (40°C in methacrylation zone → 25°C in quenching zone) suppress thermal degradation.Industrial trials using G3 reactor modules demonstrate 80% higher space-time-yield than batch processes, with >95% purity. AFR technology reduces byproduct formation by 50% through exact stoichiometric control and eliminates hot spots.

Table 2: Flow Reactor Parameters and Performance Metrics

ParameterLab Scale (AFR-L1)Pilot Scale (AFR-G3)Industrial Scale (AFR-G5)
Flow Rate (L/h)0.1–1.010–50200–1000
Residence Time (s)90–300120–180150–200
Temp (°C)70±275±180±0.5
Yield (%)859295
Purity (%)909497

Byproduct Minimization Strategies in Esterification Reactions

Undesired dimerization and Michael adducts plague methacrylate synthesis. Key mitigation strategies include:

  • Molecular sieves: Zeolite 3Å or 4Å adsorb water (Kads = 18 mg·g⁻¹), shifting esterification equilibrium toward product formation and suppressing acid-catalyzed dimerization [5]. Incorporating 5 wt% sieves reduces oligomers from 12% to <2%.
  • Radical suppressors: Hydroquinone (50–100 ppm) inhibits vinyl polymerization during high-temperature steps (>80°C), while tert-butylcatechol (TBC) is preferred for BF₃-catalyzed reactions [3] [4].
  • Stoichiometric control: Maintaining a 1:1.05 phenol:methacrylic anhydride ratio limits excess anhydride decomposition to methacrylic acid, which promotes Michael addition. Excess phenol is more readily removed than polymeric residues.
  • Low-temperature quenching: Rapid cooling to 5°C post-reaction halts kinetic byproduct formation, particularly in BF₃ systems where adducts form above 30°C.

Properties

CAS Number

55879-73-7

Product Name

2,6-Xylyl methacrylate

IUPAC Name

(2,6-dimethylphenyl) 2-methylprop-2-enoate

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C12H14O2/c1-8(2)12(13)14-11-9(3)6-5-7-10(11)4/h5-7H,1H2,2-4H3

InChI Key

UWDKOKUSUKKWOT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OC(=O)C(=C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C(=C)C

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